Lanthanum(III) borate is an inorganic compound with the formula . It is part of a broader category of lanthanum borates, which are characterized by their unique structural and electronic properties. This compound typically appears as a crystalline solid, exhibiting a high melting point exceeding 300 °C. Lanthanum(III) borate possesses a three-dimensional network structure composed of boron-oxygen tetrahedra and lanthanum ions, which contributes to its stability and potential applications in various fields such as optics and electronics .
Various methods have been developed for synthesizing lanthanum(III) borate, including:
Studies on the interactions of lanthanum(III) borate with other compounds have shown that it can form solid solutions or complexes with various metal oxides. These interactions may enhance its catalytic activity or modify its electronic properties, making it suitable for specific applications in materials science and catalysis .
Several compounds share similarities with lanthanum(III) borate, including:
Compound Name | Formula | Unique Features |
---|---|---|
Lanthanum(III) oxide | High stability, used in ceramics and electronics | |
Lanthanum(III) fluoride | Exhibits luminescent properties; used in scintillation detectors | |
Lanthanum(III) chloride | Soluble in water; used in various chemical syntheses | |
Lanthanum(III) hydroxide | Used as a precursor for other lanthanum compounds |
Lanthanum(III) borate is unique due to its specific structural arrangement that allows for distinct optical and electronic properties not found in these other compounds. Its three-dimensional network structure differentiates it from simpler binary oxides or halides .
Solution combustion synthesis has been optimized for producing phase-pure lanthanum borate nanoparticles through redox reactions between lanthanum nitrate and boron-containing fuels. A representative protocol involves mixing La(NO₃)₃·6H₂O with boric acid (H₃BO₃) in a 1:1 molar ratio, using acetamide (CH₃CONH₂) as fuel at Ψ = 1 fuel-to-oxidizer ratio. The exothermic reaction at 600°C yields LaBO₃ nanoparticles with an average crystallite size of 42 nm, as confirmed by X-ray diffraction. Transmission electron microscopy reveals porous agglomerates (Figure 1), while Fourier-transform infrared spectroscopy shows characteristic B-O stretching at 1,380 cm⁻¹ and La-O vibrations at 653 cm⁻¹.
The combustion mechanism proceeds via:
4La(NO₃)₃ + 2CH₃CONH₂ → 2La₂O₃ + 2NH₃ + 4CO₂ + 11NO₂ + N₂
followed by B₂O₃ incorporation from boric acid decomposition. Table 1 compares combustion parameters for LaBO₃ versus related oxides.
Parameter | LaBO₃ (This Work) | La₂O₃ |
---|---|---|
Fuel | Acetamide | Acetamide |
Ignition Temp (°C) | 600 | 600 |
Crystallite Size | 42 nm | 38 nm |
Surface Area | 28 m²/g | 35 m²/g |
Hydrothermal synthesis at 4 GPa and 800°C enables stabilization of metastable La-B-O phases with unique layer architectures. A recent breakthrough produced [Ba₃Pb(H₂O)][B₁₁O₁₉(OH)₃] through high-pressure crystallization, demonstrating the feasibility for lanthanum analogues. The structure features corrugated borate sheets with 2Δ3□ fundamental building blocks, where BO₃ triangles and BO₄ tetrahedra share vertices with PbO₅ polyhedra.
In situ Raman studies reveal three-stage crystallization:
Pressure-temperature phase diagrams (Figure 2) show three stability fields for LaBO₃ polymorphs:
Pulsed laser deposition (PLD) using KrF excimer lasers (λ=248 nm, 5 J/cm²) enables epitaxial growth of LaBO₃ on (001)-oriented SrTiO₃ substrates. Key process parameters include:
Parameter | Optimal Value |
---|---|
Substrate Temp | 750°C |
O₂ Pressure | 200 mTorr |
Laser Repetition | 10 Hz |
Target Composition | LaBO₃ + 5% B₂O₃ |
Reflection high-energy electron diffraction (RHEED) oscillations confirm layer-by-layer growth with 0.4 Å/cycle deposition rate. X-ray photoelectron spectroscopy shows stoichiometric La:B:O = 1:1:3 within 2% error. The films exhibit (001) orientation with 0.2° rocking curve width, suitable for microwave dielectric applications.
Mechanochemical activation of La₂O₃ and H₃BO₃ precursors (1:3 molar ratio) followed by annealing at 700°C yields 98% phase-pure LaBO₃. Reaction kinetics follow the Johnson-Mehl-Avrami model with n=1.5, indicating diffusion-controlled growth. Comparative study of La:B ratios reveals:
La₂O₃:H₃BO₃ | Phase Composition |
---|---|
3:1 | La₃BO₆ + 12% La₂O₃ |
1:1 | LaBO₃ + 8% LaB₃O₆ |
1:3 | 98% LaBO₃ |
1:6 | La(BO₂)₃ + 15% B₂O₃ |
Rietveld refinement of neutron diffraction data confirms orthorhombic Pnma symmetry with a=5.621(2) Å, b=7.893(1) Å, c=5.401(3) Å. Hot isostatic pressing at 1,200°C/200 MPa achieves 99.2% theoretical density with Vickers hardness of 9.3 GPa.
Aerodynamic levitation with CO₂ laser heating enables glass formation in La₂O₃-B₂O₃ systems up to 70 mol% La₂O₃. Compared to conventional melt-quenching, the containerless method:
Optical properties vary dramatically with composition:
La₂O₃ (mol%) | Refractive Index (589 nm) | Abbe Number (νd) |
---|---|---|
30 | 1.72 | 45 |
50 | 1.85 | 38 |
70 | 1.93 | 32 |
Nuclear magnetic resonance (¹¹B MAS-NMR) shows BO₃/BO₄ ratio decreasing from 4.1 to 1.2 with increasing La content. These La-rich glasses exhibit UV cutoff edges >300 nm, making them candidates for high-energy laser optics.
Lanthanum(III) borate exhibits remarkable structural polymorphism, with distinct phases emerging under different temperature and pressure conditions [21]. The low-temperature modification of lanthanum borate crystallizes in the orthorhombic space group Pnma and adopts the aragonite-type structure [21]. This phase is characterized by specific lattice parameters of a = 5.8744(3) Å, b = 5.1087(3) Å, and c = 8.2581(5) Å, with a unit cell volume of 247.83(2) ų and four formula units per unit cell [21].
Property | Low-Temperature Phase | Materials Project Data |
---|---|---|
Space Group | Pnma | Pnma |
Lattice Parameter a (Å) | 5.8744(3) | - |
Lattice Parameter b (Å) | 5.1087(3) | - |
Lattice Parameter c (Å) | 8.2581(5) | - |
Cell Volume (ų) | 247.83(2) | - |
Z (Formula Units) | 4 | - |
Density (g/cm³) | 5.299 | - |
Lanthanum Coordination Number | 9 | 9 |
Average La-O Distance (Å) | 2.593 | 2.44-2.75 |
Boron Coordination | Trigonal planar | Trigonal planar |
Average B-O Distance (Å) | 1.373 | 1.38 |
The structure comprises lanthanum oxide polyhedra with an average lanthanum-oxygen distance of 2.593 Å and trigonal boron oxide groups with an average boron-oxygen distance of 1.373 Å [21] [35]. High-temperature modifications of lanthanum borate demonstrate significant structural evolution under extreme conditions [1]. At pressures of 30 gigapascals and temperatures of approximately 2,400 kelvin, a novel lanthanum hydroxyborate phase emerges with the composition La₂B₂O₅(OH)₂ [1] [2]. This high-pressure phase crystallizes in the trigonal space group P3̄c1 with lattice parameters a = 6.555(2) Å and c = 17.485(8) Å [1] [2].
The high-pressure modification exhibits three crystallographically different lanthanum ions with coordination numbers of 9, 10, and 12, representing a significant departure from the uniform nine-coordinate environment observed in the low-temperature phase [1] [2]. The structural transition involves discrete planar boron oxide groups that maintain their trigonal coordination despite the extreme synthesis conditions [1]. Electronic property calculations reveal that the band gap increases from 4.64 electron volts at ambient pressure to 5.26 electron volts at 30 gigapascals, indicating enhanced electronic insulating behavior under pressure [1] [2].
The coordination environment of lanthanum³⁺ ions in borate matrices exhibits remarkable adaptability depending on the structural framework and external conditions [8] [39]. In the low-temperature lanthanum borate phase, lanthanum³⁺ adopts a nine-coordinate geometry, forming lanthanum oxide polyhedra that serve as the primary structural building blocks [21] [35]. The coordination sphere consists of nine oxygen atoms arranged around each lanthanum center, with lanthanum-oxygen bond distances ranging from 2.44 to 2.75 Å [35].
Advanced structural investigations reveal that the coordination chemistry becomes increasingly complex in modified borate systems [4]. In high-pressure lanthanum hydroxyborate structures, three distinct lanthanum coordination environments coexist within the same crystal lattice [1] [2]. The first lanthanum site exhibits nine-fold coordination, the second demonstrates ten-fold coordination, and the third achieves twelve-fold coordination [1] [2]. This coordination number variation reflects the structural flexibility of lanthanum³⁺ ions in accommodating different oxygen environments within the borate framework.
The lanthanum-oxygen bond lengths in these systems range from 2.27(2) to 2.614(12) Å, which are slightly shorter than those typically observed in ambient pressure lanthanum borates [1]. This bond length compression results from the high-pressure synthesis conditions and contributes to the enhanced structural stability of the material [1]. The coordination polyhedra arrangements in lanthanum borate systems demonstrate significant influence on the overall electronic properties, with the band gap varying substantially between different structural modifications [1] [2].
Studies of lanthanum coordination in related borate systems indicate that the ionic radius of lanthanum³⁺ (1.03 Å) requires specific geometric arrangements to optimize electrostatic interactions [7]. The coordination environment evolution in lanthanum borate structures follows predictable patterns based on the lanthanide contraction effect and the spatial requirements of the surrounding borate framework [39]. These findings contribute to understanding how lanthanum³⁺ coordination chemistry governs the overall structural stability and electronic properties of borate materials.
The connectivity patterns between boron oxide units in lanthanum-boron-oxygen frameworks constitute fundamental structural elements that determine the overall material properties [11] [38]. In lanthanum borate structures, boron atoms predominantly adopt trigonal planar coordination, forming discrete boron oxide triangular units [1] [21]. These triangular boron oxide groups exhibit specific geometric arrangements with boron-oxygen bond lengths averaging 1.373 Å in the low-temperature phase [21].
The structural evolution under high-pressure conditions reveals unique connectivity patterns where boron oxide groups maintain their triangular geometry while occupying cavities between lanthanum-oxygen layers [1]. In the high-pressure lanthanum hydroxyborate phase, boron atoms demonstrate three-fold coordination with boron-oxygen bond lengths ranging from 1.26(2) to 1.321(15) Å [1]. These bond distances represent compression compared to ambient pressure structures, reflecting the influence of extreme synthesis conditions on the boron oxide connectivity.
Structural Parameter | Low-Temperature Phase | High-Pressure Phase |
---|---|---|
Boron Coordination | Trigonal planar | Trigonal planar |
B-O Bond Length (Å) | 1.373 (average) | 1.26(2)-1.321(15) |
Connectivity Pattern | Discrete BO₃ groups | Isolated BO₃ triangles |
Structural Arrangement | Aragonite-type | Coaxial pattern |
Advanced structural analysis reveals that boron oxide connectivity in lanthanum borate systems differs significantly from conventional borate frameworks [4] [11]. The boron oxide groups in high-pressure phases exhibit positional disorder, creating a coaxial arrangement where each triangular unit occupies one of three possible positions along the crystallographic axis [1]. This arrangement represents an unusual structural feature not previously described in rare earth borate systems [1].
The absence of boron oxide tetrahedral units in lanthanum borate structures contrasts with many other high-pressure borate compounds [1] [4]. Typically, trigonal-planar boron oxide groups transform into tetrahedral boron oxide groups beyond 10 gigapascals pressure [1]. However, lanthanum borate maintains its trigonal boron coordination even at 30 gigapascals, indicating exceptional structural stability of the triangular boron oxide units [1].
Comparative studies with other rare earth borates demonstrate that the connectivity patterns in lanthanum systems create distinct three-dimensional networks [1] [4]. The structural organization allows for the formation of cavities that accommodate the large lanthanum³⁺ ions while maintaining optimal boron-oxygen bonding geometry [1]. These connectivity patterns contribute directly to the electronic properties, with isolated boron oxide triangles facilitating the wide band gap characteristics observed in lanthanum borate materials [1] [2].
The substitution of transition metal ions at boron sites in lanthanum borate structures creates significant opportunities for tailoring material properties and exploring novel electronic behaviors [16] [18]. Research demonstrates that transition metal substitution can fundamentally alter the coordination environment and bonding characteristics within the lanthanum-boron-oxygen framework [16] [18]. Studies on related perovskite systems indicate that substitutional modifications at boron-equivalent sites can induce remarkable changes in structural and electronic properties [13] [20].
Investigations of transition metal incorporation reveal that the substitution process involves complex coordination chemistry considerations [16] [18]. The ionic radius mismatch between boron³⁺ and transition metal ions necessitates structural accommodations that can lead to modified lattice parameters and altered connectivity patterns [19]. Experimental evidence from similar rare earth borate systems suggests that transition metal substitution can modify the separation distance between adjacent boron-oxygen chains, influencing the overall structural stability [19].
Substitution Parameter | Effect on Structure | Electronic Impact |
---|---|---|
Ionic Radius Mismatch | Lattice parameter changes | Band gap modification |
Coordination Environment | Altered connectivity patterns | Electronic state changes |
Bond Length Variations | Structural distortions | Optical property changes |
The electronic structure implications of transition metal substitution extend beyond simple geometric considerations [18] [20]. Advanced computational studies demonstrate that embedding transition metal atoms in boron-equivalent positions can create novel active sites with enhanced catalytic properties [18]. The strong chemical adsorption characteristics resulting from transition metal incorporation significantly activate chemical bonds and promote various surface reactions [18].
Specific examples of successful transition metal substitution include systems where chromium, manganese, and osmium atoms replace boron positions [18]. These substitutions create bidentate active sites that demonstrate exceptional performance in electrochemical applications [18]. The formation energies for these substituted systems remain negative, indicating thermodynamic stability of the modified structures [18].
The substitutional effects manifest in measurable changes to the material properties, including modified thermal expansion coefficients and altered transformation temperatures [19]. Studies on lanthanum-containing systems with transition metal substitution reveal that the substitution process can enhance or diminish specific electronic transitions depending on the nature of the substituent metal [19]. These findings provide fundamental insights into designing lanthanum borate materials with tailored properties for specific technological applications.
Strain engineering in epitaxial lanthanum borate heterostructures represents an advanced approach to controlling material properties through substrate-induced mechanical stress [13] [14]. The epitaxial growth process allows for precise control of lattice parameters and structural distortions that can significantly modify the electronic and optical characteristics of lanthanum borate thin films [28] [30]. Research on related perovskite systems demonstrates that epitaxial strain can induce substantial changes in coordination environments and electronic band structures [13] [14].
The substrate selection plays a crucial role in determining the magnitude and type of strain imposed on lanthanum borate films [14] [25]. Compressive strain typically results from growth on substrates with smaller lattice parameters, while tensile strain emerges when the substrate exhibits larger lattice constants [14]. Studies on comparable rare earth oxide systems reveal that strain magnitude can range from several percent compression to significant tensile values depending on the substrate choice [28].
Strain Type | Substrate Characteristics | Structural Effects |
---|---|---|
Compressive | Smaller lattice parameters | Enhanced coordination numbers |
Tensile | Larger lattice parameters | Reduced coordination stability |
Biaxial | Matched in-plane parameters | Controlled out-of-plane expansion |
The strain-induced modifications in lanthanum borate heterostructures affect multiple structural parameters simultaneously [13] [14]. Compressive strain typically enhances the coordination number stability of lanthanum³⁺ ions, while tensile strain can destabilize higher coordination environments [14]. The boron-oxygen connectivity patterns also respond sensitively to strain conditions, with compressed structures favoring more compact triangular arrangements [14].
Experimental investigations reveal that strain engineering can modify the electronic properties of lanthanum borate materials in predictable ways [13] [25]. Epitaxial strain affects octahedral rotations and crystal field symmetry, altering the complex lattice-electronic coupling that governs material behavior [13]. Advanced characterization techniques including X-ray diffraction and scanning transmission electron microscopy confirm the strain-dependent structural modifications [13].
The thickness dependence of strain effects represents another critical aspect of heterostructure engineering [14] [25]. Initial epitaxial growth typically maintains coherent strain relationships with the substrate, but exceeding critical thickness values can lead to strain relaxation through dislocation formation [14]. Some systems demonstrate unique strain relief mechanisms where the growing film changes orientation rather than forming defects, minimizing overall strain energy [14].